molecular formula C13H14N2O2 B13332155 methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate

methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate

Cat. No.: B13332155
M. Wt: 230.26 g/mol
InChI Key: MVJSZSVECHZHJN-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate typically involves the condensation of a benzylamine derivative with a pyrrole-2-carboxylate ester. One common method includes the reaction of 4-amino-1-benzyl-1H-pyrrole-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to yield the methyl ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar condensation reactions with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

Methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a methyl group instead of a benzyl group.

    Methyl 4-amino-1-benzyl-1H-indole-2-carboxylate: Contains an indole ring instead of a pyrrole ring.

Uniqueness

Methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its hydrophobicity and potential interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

Methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article discusses its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring substituted with an amino group and a benzyl moiety. Its molecular structure allows for various interactions with biological targets, making it a suitable candidate for drug development.

The biological activity of this compound involves its interaction with specific receptors and enzymes, which modulate their activity. This compound has been shown to affect neurotransmitter systems, particularly through the regulation of norepinephrine and serotonin receptors, which are critical in mood regulation and various neurological disorders .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For example, certain pyrrole derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that this compound may also possess similar antimicrobial effects, warranting further investigation.

Anticancer Potential

Preliminary research indicates that this compound may have anticancer properties. Compounds in the pyrrole family have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models . The specific pathways through which this compound exerts its anticancer effects remain to be elucidated.

Neuropharmacological Effects

The compound has shown promise in modulating neurotransmitter systems. Studies indicate that it may inhibit the reuptake of norepinephrine and serotonin, similar to established antidepressants . This mechanism suggests potential applications in treating mood disorders and anxiety-related conditions.

Study on Antituberculosis Activity

A significant study explored the structure-activity relationship (SAR) of pyrrole derivatives against Mycobacterium tuberculosis . The findings revealed that modifications to the pyrrole structure significantly enhanced anti-tuberculosis activity, with some compounds achieving MIC values below 0.016 μg/mL . This highlights the potential for this compound as a lead compound for developing new antitubercular agents.

Inhibition of Botulinum Neurotoxin

Another study investigated the inhibitory effects of related pyrrole compounds on botulinum neurotoxin serotype A (BoNTA). The results indicated that certain analogs could inhibit neurotoxin activity by interacting with specific protein residues, suggesting potential therapeutic applications in treating botulism . This mechanism could be relevant for this compound as well.

Data Summary Table

Biological Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
NeuropharmacologicalReuptake inhibition of neurotransmitters
AntituberculosisTargeting MmpL3 in mycobacterial cells
Inhibition of neurotoxinInteraction with BoNTA proteins

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

methyl 4-amino-1-benzylpyrrole-2-carboxylate

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)12-7-11(14)9-15(12)8-10-5-3-2-4-6-10/h2-7,9H,8,14H2,1H3

InChI Key

MVJSZSVECHZHJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CN1CC2=CC=CC=C2)N

Origin of Product

United States

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